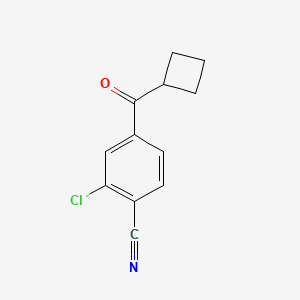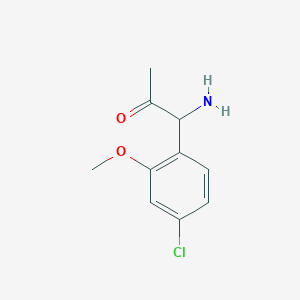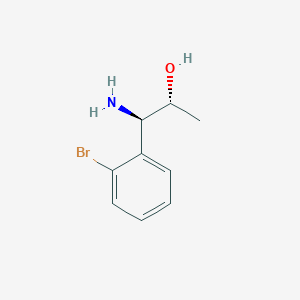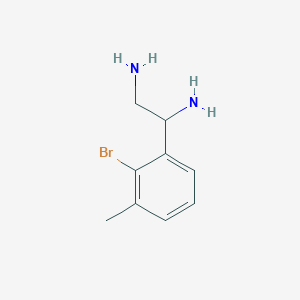
Ethyl 3-amino-8-fluoroindolizine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-8-fluoroindolizine-1-carboxylate is a synthetic compound belonging to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system. This particular compound is characterized by the presence of an ethyl ester group at the 1-position, an amino group at the 3-position, and a fluorine atom at the 8-position of the indolizine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-8-fluoroindolizine-1-carboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles. This reaction can be carried out using activated alkenes or alkynes as dipolarophiles . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium acetate (NaOAc) and tin(II) chloride (SnCl2) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-8-fluoroindolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted indolizine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-8-fluoroindolizine-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex indolizine derivatives. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: In biological studies, the compound can be used as a probe to investigate enzyme-substrate interactions and receptor binding affinities.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-8-fluoroindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl 3-amino-8-fluoroindolizine-1-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar indole ring structure but differ in their substituents and functional groups. Examples include indole-3-acetic acid and indole-3-carbinol.
Fluoroindolizines: These compounds contain a fluorine atom in the indolizine ring but may have different substituents at other positions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11FN2O2 |
|---|---|
Peso molecular |
222.22 g/mol |
Nombre IUPAC |
ethyl 3-amino-8-fluoroindolizine-1-carboxylate |
InChI |
InChI=1S/C11H11FN2O2/c1-2-16-11(15)7-6-9(13)14-5-3-4-8(12)10(7)14/h3-6H,2,13H2,1H3 |
Clave InChI |
SRLNSXBNJPDWET-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C(=CC=CN2C(=C1)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13053389.png)





![7-[(3R)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B13053430.png)


![Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13053438.png)
![1-Isopropyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13053442.png)
